Glycerol 1,3-Dimethacrylate
Overview
Description
Glycerol 1,3-Dimethacrylate is a chemical compound with the molecular formula C11H16O5 . It is also known by other names such as 1,2,3-Propanetriol, 1,3-di(2-methyl-2-propenoate), and Bis(methacryloyloxy)propanol .
Synthesis Analysis
Glycerol 1,3-Dimethacrylate can be synthesized by photopolymerization . This method has economic and ecological advantages, and glycerol can be used as a coinitiator in photopolymerization . It is inexpensive and non-toxic, aligning with the principles of green chemistry .
Molecular Structure Analysis
The molecular structure of Glycerol 1,3-Dimethacrylate consists of 11 carbon atoms, 16 hydrogen atoms, and 5 oxygen atoms . The average mass is 228.242 Da and the monoisotopic mass is 228.099777 Da .
Chemical Reactions Analysis
Glycerol 1,3-Dimethacrylate can be used to synthesize several dimethacrylate polymers with different glycerol content . The addition of glycerol in the dimethacrylate system causes few modifications in the thermal stability of the polymer and thermal events when compared with pure polymers .
Physical And Chemical Properties Analysis
Glycerol 1,3-Dimethacrylate has a density of 1.1±0.1 g/cm³ . Its boiling point is 317.2±9.0 °C at 760 mmHg . The flash point is 114.6±12.2 °C . It has 5 hydrogen bond acceptors and 1 hydrogen bond donor .
Scientific Research Applications
Application in Polymer Synthesis
- Scientific Field : Polymer Chemistry
- Summary of the Application : Glycerol 1,3-Dimethacrylate is commonly used as a cross-linking agent in the formulation of polymer materials to improve the mechanical strength, durability, and dimensional stability of the polymers . It’s also used in the synthesis of photopolymers with antimicrobial and shape-memory properties .
- Methods of Application : Glycerol 1,3-Dimethacrylate is involved in free radical polymerization . The photocuring kinetics were monitored by real-time photorheometry .
- Results or Outcomes : All polymers synthesized demonstrated antibacterial activity against Escherichia coli and Staphylococcus aureus, as well as antifungal activity against Aspergillus flavus and Aspergillus niger . Some polymers showed thermoresponsive shape-memory behavior .
Application in Suspension Copolymerization
- Scientific Field : Polymer Science
- Summary of the Application : Glycerol 1,3-Dimethacrylate is used in suspension copolymerization .
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes : The specific results or outcomes are not detailed in the source .
Application in Photopolymerization
- Scientific Field : Polymer Chemistry
- Summary of the Application : Glycerol 1,3-Dimethacrylate is used in photopolymerization to synthesize polymers with different glycerol content . The objective of this study was to verify thermal properties, degree of conversion, and morphological features of several dimethacrylate polymers with different glycerol content .
- Methods of Application : These polymers were synthesized by photopolymerization, which has economic and ecological advantages . The glycerol can be used as a coinitiator in photopolymerization .
- Results or Outcomes : Two dimethacrylate systems (UDMA/glycerol and Bis-GMA/glycerol) showed good results for conversion degree and morphological aspects when compared with pure systems .
Application in Formulating Dental Composites and Adhesives
- Scientific Field : Dental Materials
- Summary of the Application : Glycerol 1,3-Dimethacrylate is used in formulating dental composites and adhesives . Its favorable properties make it well-suited for this application .
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes : The specific results or outcomes are not detailed in the source .
Application in Optical Materials and Photolithography
- Scientific Field : Material Science
- Summary of the Application : Glycerol 1,3-Dimethacrylate is used in the formulation of optical materials and photolithography . These materials are used in a variety of applications, including imaging systems, data storage, and microfabrication .
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes : The specific results or outcomes are not detailed in the source .
Application in Formulating Resins, Coatings, and Paints
- Scientific Field : Industrial Chemistry
- Summary of the Application : Glycerol 1,3-Dimethacrylate is used in formulating resins, coatings, and paints . Its favorable properties make it well-suited for these applications .
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes : The specific results or outcomes are not detailed in the source .
Safety And Hazards
Future Directions
properties
IUPAC Name |
[2-hydroxy-3-(2-methylprop-2-enoyloxy)propyl] 2-methylprop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O5/c1-7(2)10(13)15-5-9(12)6-16-11(14)8(3)4/h9,12H,1,3,5-6H2,2,4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQHMGFSAURFQAF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCC(COC(=O)C(=C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
103135-96-2 | |
Record name | 2-Propenoic acid, 2-methyl-, 1,1′-(2-hydroxy-1,3-propanediyl) ester, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=103135-96-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID5062009 | |
Record name | 2-Hydroxy-1,3-propanediyl bismethacrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5062009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Glycerol 1,3-Dimethacrylate | |
CAS RN |
1830-78-0, 28497-59-8 | |
Record name | 2-Hydroxy-1,3-dimethacryloxypropane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1830-78-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Glycerol 1,3-dimethacrylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001830780 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Propenoic acid, 2-methyl-, 1,1'-(2-hydroxy-1,3-propanediyl) ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Hydroxy-1,3-propanediyl bismethacrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5062009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Reaction mass of 2-hydroxy-1,3-propanediyl bismethacrylate and 101525-90-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.155.384 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-hydroxy-1,3-propanediyl bismethacrylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.808 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-Propenoic acid, 2-methyl-, diester with 1,2,3-propanetriol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | GLYCEROL 1,3-DIMETHACRYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6VNY892Q3Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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